molecular formula C8H5Cl2N3 B13664912 4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine

4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine

Cat. No.: B13664912
M. Wt: 214.05 g/mol
InChI Key: XIIDUMCZIQAVEU-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at the 4th and 7th positions and a methyl group at the 2nd position on the pyrido[4,3-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,4-dichloro-5-methylpyrimidine with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives .

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine
  • 4,7-Dichloro-2-methylpyrido[2,3-d]pyrimidine
  • 4,7-Dichloro-2-methylpyrido[3,2-d]pyrimidine

Uniqueness

4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 4th and 7th positions and a methyl group at the 2nd position influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

4,7-dichloro-2-methylpyrido[4,3-d]pyrimidine

InChI

InChI=1S/C8H5Cl2N3/c1-4-12-6-2-7(9)11-3-5(6)8(10)13-4/h2-3H,1H3

InChI Key

XIIDUMCZIQAVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=NC=C2C(=N1)Cl)Cl

Origin of Product

United States

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